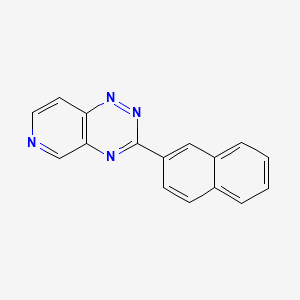

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine

Description

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound featuring a fused pyridine-triazine core substituted at the 3-position with a naphthalen-2-yl group. The pyrido[3,4-e][1,2,4]triazine system combines a pyridine ring fused with a 1,2,4-triazine moiety, conferring unique electronic and steric properties.

Properties

CAS No. |

121845-64-5 |

|---|---|

Molecular Formula |

C16H10N4 |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

3-naphthalen-2-ylpyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C16H10N4/c1-2-4-12-9-13(6-5-11(12)3-1)16-18-15-10-17-8-7-14(15)19-20-16/h1-10H |

InChI Key |

XNJVTIPYRKIRNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CN=C4)N=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable naphthalene derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 3-naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine exhibit promising anticancer properties. For instance, triazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- A specific case study demonstrated that the compound effectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Materials Science Applications

- UV Absorption :

- Photovoltaic Devices :

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of 3-naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine against human breast cancer cells. The results showed a significant reduction in cell viability at low micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: UV Stabilization in Polymers

In another study focusing on polymer formulations, the incorporation of 3-naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine as a UV stabilizer demonstrated enhanced durability and longevity of the materials under prolonged exposure to sunlight. The performance was compared against conventional UV absorbers, showing superior protective qualities.

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and DNA .

Comparison with Similar Compounds

Substituent Effects on Activity

Pyrido[3,4-e][1,2,4]triazine derivatives with varying 3-position substituents demonstrate distinct biological activities:

- 3-(4-Trifluoromethylphenyl)pyrido[3,4-e][1,2,4]triazine (C₁₃H₇F₃N₄, MW 276.22) incorporates an electron-withdrawing CF₃ group, which may enhance target binding through hydrophobic or dipole interactions .

- 3-Cyclopentyl-pyrido[3,4-e][1,2,4]triazine features an aliphatic substituent, altering solubility and pharmacokinetic profiles compared to aromatic analogs .

Antifungal Activity

Pyrido[3,4-e][1,2,4]triazines are notable for antifungal properties. For example:

- 3-Substituted derivatives (e.g., 3-phenyl analogs) show moderate activity against Candida albicans (MIC 8–16 µg/mL), attributed to the intact heterocyclic core rather than metabolic breakdown products .

- Hydrophilicity vs. Activity : Replacement of the benzene ring in dihydrobenzotriazines with a pyridine ring (as in pyridotriazines) increases hydrophilicity, which correlates with enhanced antifungal efficacy against Trichophyton and Candida strains .

Comparison with Other Heterocyclic Triazine Derivatives

Pyrimido[5,4-e][1,2,4]triazine-diones

- 3-Phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is an active scaffold with structural similarity to pyridotriazines.

Benzotriazines vs. Pyridotriazines

Pyrazolo[3,4-e][1,2,4]triazines

- Pyrazole-fused triazines (e.g., pyrazolo[4,3-e][1,2,4]triazines) exhibit enzyme inhibition properties, particularly in purine metabolism. Their activity stems from nucleophilic substitution patterns, contrasting with the redox-driven mechanisms of pyridotriazines .

Electronic and Pharmacokinetic Properties

- Electron-Withdrawing Effects : While 1,2,4-triazine rings are inherently electron-deficient, their activity in copper-ligand complexes is influenced more by coordination geometry than electron-withdrawing character .

Data Tables

Table 2: Comparison with Related Heterocycles

Research Findings and Contradictions

- Antifungal Potency : While pyridotriazines generally show moderate activity, their efficacy depends on substituent bulk and hydrophilicity. The naphthalenyl group’s contribution remains speculative without direct data .

- Electron Effects vs. Complexation: Evidence conflicts on whether electron-withdrawing triazine substituents or metal-complexation geometries drive bioactivity.

Biological Activity

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, drawing from various research findings and case studies.

Antimicrobial Activity

One of the most notable biological activities of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is its antimicrobial properties. Studies have shown that this compound and its derivatives exhibit significant antibacterial and antifungal activities.

Antibacterial Activity

Research has demonstrated that pyrido(3,4-e)(1,2,4)triazine derivatives, including the 3-Naphthalen-2-yl variant, possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, these compounds have shown remarkable efficacy against Staphylococcus aureus and Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine against selected bacterial strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 0.4 - 0.8 |

| E. coli | 0.4 - 1.6 |

| Ciprofloxacin | 2.0 |

As evident from the table, the compound exhibits MIC values that are 2.5-5 times lower than ciprofloxacin, a widely used antibiotic, indicating its superior antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine has also demonstrated significant antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal species, including Candida, Aspergillus, Mucor, and Trychophyton .

Anticancer Activity

Recent investigations have revealed the potential anticancer properties of pyrido(3,4-e)(1,2,4)triazine derivatives. While specific data for 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is limited, related compounds have shown promising results in inhibiting cancer cell proliferation.

A study on structurally similar compounds, such as pyrazolo[4,3-e][1,2,4]triazine derivatives, demonstrated significant cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231 . These compounds exhibited stronger cytotoxic effects than cisplatin, a commonly used chemotherapeutic agent.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine are not available, research on related compounds suggests potential anti-inflammatory properties. Compounds containing the 1,2,4-triazine moiety have been reported to possess anti-inflammatory and analgesic activities .

The biological activity of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is believed to be related to its unique molecular structure. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, likely contributes to its diverse biological effects.

In the case of its anticancer activity, studies on similar compounds have shown that they can induce apoptosis through various mechanisms, including:

- Activation of caspase-9, caspase-8, and caspase-3/7

- Suppression of NF-κB expression

- Promotion of p53 and Bax expression

- Increase in Reactive Oxygen Species (ROS) production

Furthermore, these compounds have been observed to trigger autophagy through increased formation of autophagosomes, expression of beclin-1, and mTOR inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.